![molecular formula C28H36N4O8S B13840724 [4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate](/img/structure/B13840724.png)
[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is a compound used primarily in biochemistry and molecular biology. It is a derivative of biotin, a vitamin that is essential for various metabolic processes. This compound is often used as a reagent for covalently attaching biotin to proteins and other molecules, facilitating their detection and purification.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester involves multiple steps. Initially, biotin is reacted with 6-aminocaproic acid to form N-Biotinoyl-6-aminocaproic acid. This intermediate is then coupled with 4-hydroxyphenylpropionic acid under specific conditions to yield 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic acid. Finally, this product is esterified with N-Hydroxysuccinimide to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The final product is often purified using chromatographic techniques and stored under specific conditions to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester primarily undergoes acylation reactions. The N-Hydroxysuccinimide ester group is highly reactive towards nucleophiles, such as amines, allowing it to form stable amide bonds with proteins and other molecules .
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines and buffer solutions to maintain the pH. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction .
Major Products Formed
The major products formed from reactions involving this compound are biotinylated proteins or other biotinylated molecules. These products can be easily detected and purified using avidin or streptavidin-based methods due to the strong affinity between biotin and avidin/streptavidin .
Aplicaciones Científicas De Investigación
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds for various analytical techniques.
Biology: Facilitates the study of protein-protein interactions, protein localization, and other cellular processes by enabling the biotinylation of proteins.
Medicine: Used in diagnostic assays and therapeutic research to track and target specific proteins.
Industry: Employed in the production of biotinylated enzymes and other biotinylated products for various industrial applications
Mecanismo De Acción
The compound exerts its effects through the formation of stable amide bonds with target molecules. The N-Hydroxysuccinimide ester group reacts with primary amines on proteins or other molecules, forming a covalent bond. This biotinylation allows the target molecules to be detected and purified using avidin or streptavidin-based methods, which exploit the strong biotin-avidin/streptavidin interaction .
Comparación Con Compuestos Similares
Similar Compounds
N-Biotinoyl-6-aminocaproic acid: An intermediate in the synthesis of the target compound.
Biotinylated dextran: Used for similar biotinylation purposes but with different molecular properties.
Biotinylated polyethylene glycol (PEG): Used to increase the solubility and stability of biotinylated molecules.
Uniqueness
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is unique due to its specific structure, which allows for efficient and stable biotinylation of target molecules. Its ability to form strong covalent bonds with primary amines makes it highly effective for various biochemical applications .
Propiedades
Fórmula molecular |
C28H36N4O8S |
|---|---|
Peso molecular |
588.7 g/mol |
Nombre IUPAC |
[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate |
InChI |
InChI=1S/C28H36N4O8S/c33-22(7-4-3-6-21-27-20(17-41-21)30-28(38)31-27)29-15-5-1-2-8-25(36)39-19-11-9-18(10-12-19)16-26(37)40-32-23(34)13-14-24(32)35/h9-12,20-21,27H,1-8,13-17H2,(H,29,33)(H2,30,31,38)/t20-,21-,27-/m0/s1 |
Clave InChI |
XOQZGRUKPCANAL-IZVMNLJQSA-N |
SMILES isomérico |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





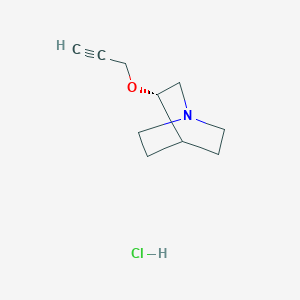
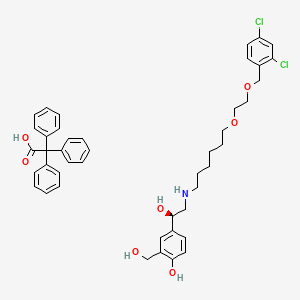
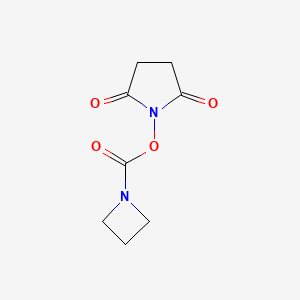
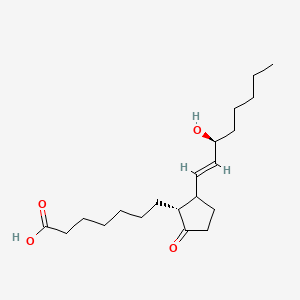
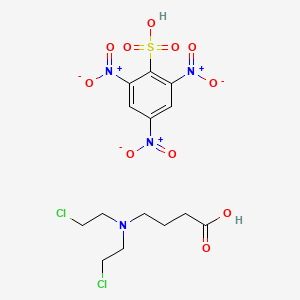
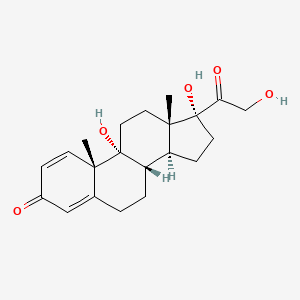
![2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B13840698.png)


![7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione](/img/structure/B13840719.png)

